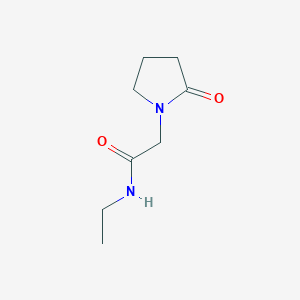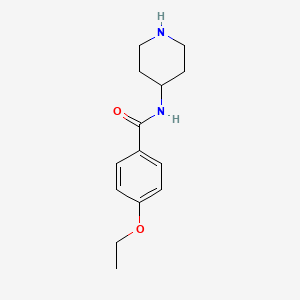
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its potential therapeutic properties. BPC-157 is derived from a naturally occurring peptide found in the gastric juice of humans. The synthetic version of BPC-157 has been shown to have a range of beneficial effects on the body, including promoting tissue repair and reducing inflammation.
Mécanisme D'action
The exact mechanism of action of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide is not fully understood, but it is thought to work by promoting the production of growth factors and cytokines that are involved in tissue repair and inflammation. It has also been shown to have antioxidant effects, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to have a range of biochemical and physiological effects on the body, including:
1. Promoting the production of growth factors and cytokines involved in tissue repair and inflammation.
2. Reducing inflammation by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
3. Promoting the healing of damaged tissues, including tendons, ligaments, and muscles.
4. Stimulating angiogenesis, the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in lab experiments is its potential to promote tissue repair and reduce inflammation. This makes it a useful tool for studying conditions associated with tissue damage and inflammation. However, one limitation of using 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in lab experiments is that it can be expensive to synthesize and purify, which may limit its availability for some researchers.
Orientations Futures
There are many potential future directions for research on 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide. Some of the areas that could be explored include:
1. Further studies on the mechanisms of action of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide, to better understand how it promotes tissue repair and reduces inflammation.
2. Clinical trials to evaluate the safety and efficacy of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in humans, for a range of conditions.
3. Studies on the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in combination with other therapeutic agents, to enhance its effects.
4. Investigations into the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
5. Studies on the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Méthodes De Synthèse
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step using protected amino acids that are attached to a solid support. The amino acids are then deprotected and coupled together to form the peptide chain. Once the peptide is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been studied extensively for its potential therapeutic applications in a range of conditions. Some of the areas where 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has shown promise include:
1. Tissue Repair: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to promote the healing of damaged tissues, including tendons, ligaments, and muscles. It has been studied in animal models of tendon and ligament injuries, and has been found to accelerate the healing process.
2. Inflammation: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This makes it a potential therapeutic agent for conditions associated with chronic inflammation, such as inflammatory bowel disease.
3. Gastrointestinal Disorders: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been studied for its potential to treat a range of gastrointestinal disorders, including ulcers, inflammatory bowel disease, and leaky gut syndrome. It has been shown to promote the healing of damaged tissues in the gut and reduce inflammation.
Propriétés
IUPAC Name |
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-2-3-4-14-5-7-16(8-6-14)17(20)19-13-15-9-11-18-12-10-15/h14-16,18H,2-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGSBMJAHVRQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)



![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)

